molecular formula C17H24N2O2 B7532927 N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide

N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide

Cat. No.: B7532927
M. Wt: 288.4 g/mol
InChI Key: SZPOGHKUJPMXDO-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide, also known as TMAO-β, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TMAO-β belongs to the family of amides and is synthesized through a multistep process involving various reagents and solvents.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamideβ is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in inflammation and oxidative stress. This compoundβ has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. Additionally, this compoundβ can scavenge free radicals and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
This compoundβ has been shown to have various biochemical and physiological effects. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compoundβ can also reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Furthermore, this compoundβ can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamideβ is its low toxicity and high solubility in water. This makes it suitable for use in various lab experiments. However, this compoundβ can be unstable under certain conditions, which can affect the accuracy of the results. Additionally, the synthesis method of this compoundβ requires the use of various reagents and solvents, which can be expensive and time-consuming.

Future Directions

There are several future directions for the study of N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamideβ. One potential direction is to investigate its use as a therapeutic agent for various diseases, such as cancer and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of this compoundβ and its potential interactions with other signaling pathways. Furthermore, the development of new synthesis methods for this compoundβ could improve its purity and yield, making it more accessible for research purposes.

Synthesis Methods

The synthesis of N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamideβ involves the reaction of 2,4,6-trimethylaniline with ethyl acrylate in the presence of sodium hydroxide to produce an intermediate compound. This intermediate is then reacted with dimethylamine and acetic anhydride to yield the final product, this compoundβ. The synthesis method requires careful handling of the reagents and solvents to ensure the purity and yield of the product.

Scientific Research Applications

N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamideβ has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compoundβ has been investigated for its ability to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases. Additionally, this compoundβ has been studied for its potential use as a diagnostic biomarker for various diseases.

Properties

IUPAC Name

N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)7-16(21)19(6)10-15(20)18-17-13(4)8-12(3)9-14(17)5/h7-9H,10H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPOGHKUJPMXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)C(=O)C=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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